molecular formula C18H16N4O2 B5110208 N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide

N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide

Cat. No.: B5110208
M. Wt: 320.3 g/mol
InChI Key: GPXANBMLBHEYTF-UHFFFAOYSA-N
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Description

N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and have been extensively studied for their potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This reaction proceeds through a series of steps, including condensation, cyclization, and subsequent functional group transformations, to yield the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as organocatalysts or metal-based catalysts are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted chromene compounds .

Scientific Research Applications

N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization, which is crucial for cell division. By disrupting this process, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its interaction with various enzymes and receptors contributes to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-10(23)22-13-5-2-11(3-6-13)17-14-7-4-12(20)8-16(14)24-18(21)15(17)9-19/h2-8,17H,20-21H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXANBMLBHEYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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